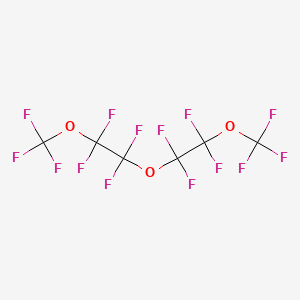
Perfluorodiglyme
Vue d'ensemble
Description
Perfluorodiglyme, also known as Perfluoro (diethylene glycol dimethyl ether), is an artificial organic compound . It exists as a colorless liquid under standard conditions . The molecular weight of this compound is 386.04 .
Molecular Structure Analysis
This compound has a molecular weight of 386.04 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a molecular weight of 386.04 . The storage temperature is 2-8°C . Vapor pressures and densities of this compound have been measured experimentally .
Applications De Recherche Scientifique
Simulations moléculaires
Le perfluorodiglyme a été utilisé dans le développement d'un champ de force atomique pour les simulations moléculaires . Ce champ de force est basé sur les potentiels optimisés généraux pour les simulations de liquides atomiques (OPLS-AA) et a été dérivé en conjonction avec des expériences et des calculs de mécanique quantique ab initio .
2. Validation des pressions de vapeur et des densités de liquide expérimentales Les propriétés physiques du this compound, telles que les pressions de vapeur et les densités de liquide, ont été mesurées expérimentalement pour valider le champ de force et améliorer notre compréhension des propriétés physiques des perfluoropolyéthers (PFPE) .
3. Étude des interactions spécifiques aux PFPE De nouveaux paramètres ont été introduits pour les interactions spécifiques aux PFPE . Les simulations de dynamique moléculaire utilisant le nouveau champ de force montrent un excellent accord avec les calculs ab initio au niveau RHF/6-31G∗ pour les énergies de torsion en phase gazeuse et les structures moléculaires de plusieurs PFPE .
Reproduction des densités déterminées expérimentalement
Le champ de force reproduit avec précision les densités déterminées expérimentalement . Ceci est significatif car cela aide à comprendre le comportement du this compound dans différentes conditions.
Reproduction des enthalpies de vaporisation
Le champ de force reproduit également avec précision les enthalpies de vaporisation dérivées des pressions de vapeur expérimentales . Ceci est important pour comprendre les changements d'énergie associés à la transition de phase du this compound.
6. Comprendre l'effet de la fluoration sur l'enthalpie de vaporisation La simulation suggère que les polyéthers présentent une diminution significative de l'enthalpie de vaporisation lors de la fluoration . Ce phénomène est le résultat d'une cohésion réduite dans les PFPE liquides due à une réduction des associations localisées entre les atomes d'oxygène de la chaîne principale et les molécules voisines .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKVOMJRCQYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF3, C6F14O3 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542616 | |
| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40891-99-4 | |
| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorodiglyme | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do molecular simulations provide regarding the properties of perfluorodiglyme?
A2: Molecular dynamics simulations, using an OPLS-AA based force field parameterized for this compound, accurately reproduce experimentally measured densities and enthalpies of vaporization. [] These simulations reveal that fluorination of polyethers, like this compound, leads to a significant decrease in the enthalpy of vaporization compared to their non-fluorinated counterparts. [] This difference is attributed to reduced cohesion within liquid this compound due to weaker localized associations between oxygen atoms in the backbone and surrounding molecules. [] This insight helps explain the distinct behavior of this compound in solution and its suitability for specific applications.
Q2: Can you elaborate on the analytical techniques employed to characterize and validate the use of this compound in research?
A3: Various analytical techniques are crucial for studying this compound's behavior and applications. In the context of microbubble stabilization, acoustical attenuation measurements, static light scattering, and optical microscopy are employed to determine the mean size, size distribution, and stability of the microbubbles. [] Dynamic tensiometry helps understand the adsorption kinetics of DMPC at the interface in the presence of this compound. [] Langmuir monolayer compressions provide insights into the surface pressure and compressibility of the DMPC monolayer with and without this compound. [] For validating molecular dynamics simulations, experimental measurements of vapor pressure and liquid density are crucial for comparison. []
Q3: Are there any known alternatives to this compound in its applications, and what are their comparative advantages or disadvantages?
A4: While the provided research focuses specifically on this compound, other fluorinated ethers with low Ostwald coefficients, like perfluoromonoglyme, are also explored for stabilizing gas emulsions used in imaging. [] Each compound exhibits slightly different properties, influencing factors such as emulsion stability, biocompatibility, and cost. Further research is needed to fully compare and contrast their performance and suitability for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





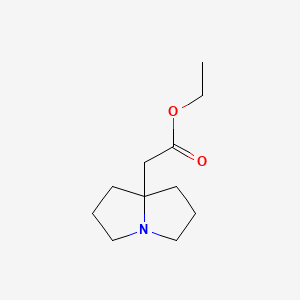
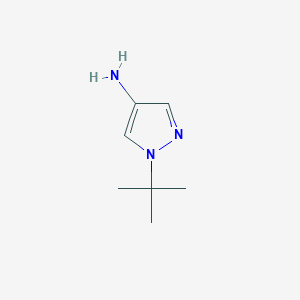
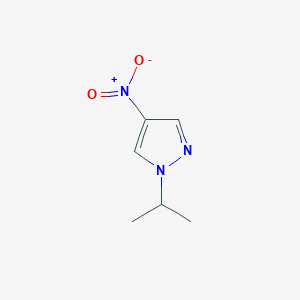
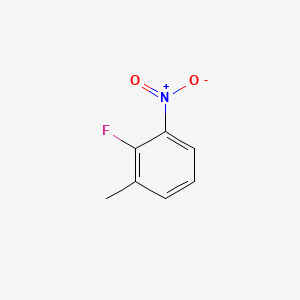
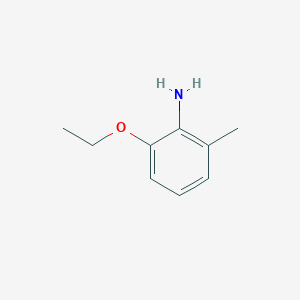
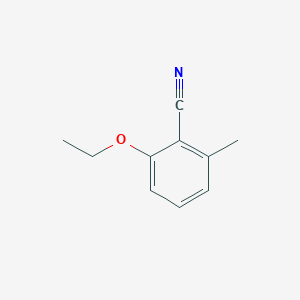
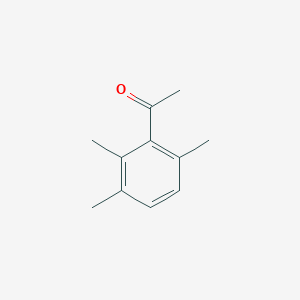
![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)
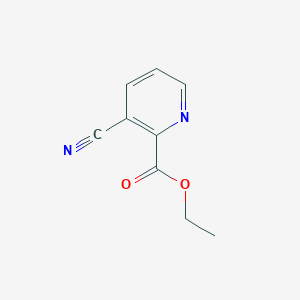
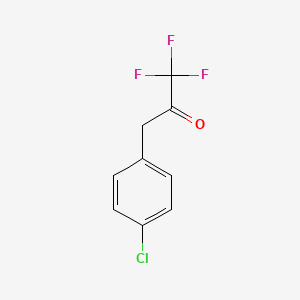
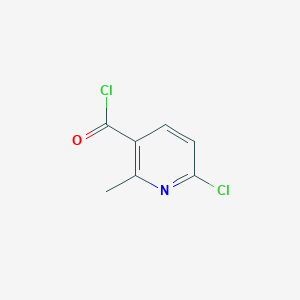
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)